N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine
Description
Structural Characterization of N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine
Molecular Architecture and Stereochemical Considerations
The molecular architecture of this compound is defined by its imine functional group serving as the central structural motif connecting the secondary butyl substituent with the 2-methoxyphenyl aromatic system. The compound exhibits a molecular formula of C₁₂H₁₇NO with a molecular weight that reflects its moderate size and complexity. The structural framework is characterized by the presence of an asymmetric carbon center within the secondary butyl group, which introduces inherent chirality to the molecule and contributes to its stereochemical complexity.
The three-dimensional arrangement of atoms within the molecule demonstrates a characteristic imine geometry where the carbon-nitrogen double bond adopts a planar configuration. This planarity extends partially into the aromatic system, creating an extended conjugated network that influences the overall molecular conformation. The structural integrity is maintained through the formation of the azomethine linkage, which serves as the primary connecting element between the alkyl and aryl components of the molecule.
Computational studies of related imine compounds have demonstrated that the molecular architecture is significantly influenced by intramolecular interactions, particularly those involving the methoxy substituent. The spatial arrangement of functional groups within this compound creates opportunities for specific conformational preferences that are dictated by both steric and electronic factors. The overall molecular geometry reflects a balance between minimizing steric repulsions and optimizing electronic interactions throughout the structural framework.
IUPAC Nomenclature and Constitutional Isomerism
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound being formally designated as N-butan-2-yl-1-(2-methoxyphenyl)methanimine according to standard naming conventions. This nomenclature specifically identifies the secondary butyl group as the butan-2-yl substituent, emphasizing the positioning of the amino nitrogen at the second carbon of the butyl chain. The systematic name further specifies the 2-methoxyphenyl component, clearly indicating the ortho-positioning of the methoxy group relative to the methylene bridge attachment point.
Constitutional isomerism within this molecular framework presents several possibilities, particularly concerning the positioning of the methoxy substituent on the aromatic ring. While the subject compound features the methoxy group in the ortho position (2-position), related constitutional isomers with meta or para positioning would exhibit different electronic and steric properties. The registry database indicates multiple Chemical Abstracts Service numbers associated with this structural type, including 56771-63-2 and 91563-29-0, which may reflect different stereoisomeric forms or registration variations.
The constitutional framework also allows for positional isomerism regarding the attachment point of the methylene bridge to the aromatic system. The current structure maintains the bridge connection at the carbon adjacent to the methoxy substituent, creating a specific spatial relationship between these functional groups. Alternative constitutional arrangements would involve different aromatic carbon positions for the methylene attachment, resulting in distinct compounds with altered electronic properties and conformational preferences.
| Structural Parameter | Specification | Chemical Significance |
|---|---|---|
| Molecular Formula | C₁₂H₁₇NO | Defines elemental composition |
| IUPAC Name | N-butan-2-yl-1-(2-methoxyphenyl)methanimine | Systematic nomenclature |
| CAS Registry Numbers | 56771-63-2, 91563-29-0 | Alternative registry identifications |
| Functional Groups | Imine, methoxy, secondary alkyl | Key structural components |
| Asymmetric Centers | One (secondary carbon) | Stereochemical complexity |
Conformational Analysis of sec-Butyl Substituent
The secondary butyl substituent in this compound introduces significant conformational complexity due to the presence of an asymmetric carbon center and multiple rotatable bonds. The sec-butyl group, with its branched structure containing both ethyl and methyl substituents attached to the chiral center, can adopt various conformational arrangements that influence the overall molecular geometry. These conformational preferences are governed by steric interactions between the substituents and electronic effects arising from the imine nitrogen coordination.
Rotational barriers around the carbon-nitrogen bond connecting the sec-butyl group to the imine functionality create distinct conformational minima that can be populated at ambient temperatures. The gauche and anti arrangements of the ethyl and methyl substituents relative to the imine nitrogen represent the primary conformational states, with energy differences typically ranging from several kilocalories per mole. These conformational preferences directly impact the spatial orientation of the sec-butyl group relative to the aromatic system, influencing both steric interactions and potential intramolecular contacts.
The conformational flexibility of the sec-butyl substituent also affects the overall molecular dipole moment and electronic distribution. Different conformational states present varying degrees of electron density localization around the nitrogen center, which can influence the compound's reactivity and binding characteristics. Computational studies of similar imine systems have demonstrated that conformational changes in alkyl substituents can significantly alter the electronic properties of the imine functional group, creating conformationally-dependent variations in chemical behavior.
Temperature-dependent conformational equilibria within the sec-butyl group contribute to the dynamic nature of the molecular structure. At elevated temperatures, rapid interconversion between conformational states occurs, while at lower temperatures, specific conformations may be preferentially populated. This conformational behavior has implications for the compound's physical properties, including its interaction with solvents and potential coordination to metal centers in complex formation reactions.
Electronic Effects of 2-Methoxyaryl Group
The 2-methoxyaryl substituent in this compound exerts profound electronic effects on the molecular structure and reactivity through both inductive and resonance mechanisms. The methoxy group, positioned ortho to the methylene bridge attachment point, functions as an electron-donating substituent that significantly influences the electronic density distribution throughout the aromatic system and the adjacent imine functionality. This electron donation occurs through resonance interactions involving the oxygen lone pairs and the aromatic pi-electron system.
The ortho positioning of the methoxy group creates unique electronic environments compared to meta or para isomers, primarily due to the proximity effects and potential for intramolecular interactions. The electron-donating character of the methoxy substituent increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the methoxy group. This enhanced electron density can stabilize positive charge development during chemical reactions and influence the compound's nucleophilicity and electrophilicity characteristics.
Spectroscopic studies of related 2-methoxyaryl imine compounds have demonstrated characteristic absorption patterns that reflect the electronic influence of the methoxy substituent. The extended conjugation between the methoxy group, aromatic system, and imine functionality creates distinctive electronic transitions that are observable in ultraviolet-visible spectroscopy. These electronic transitions provide insight into the molecular orbital structure and the degree of electron delocalization throughout the molecular framework.
The electronic effects of the 2-methoxyaryl group also influence the imine nitrogen's basicity and coordination behavior. The electron-donating nature of the methoxy substituent can enhance the electron density at the imine nitrogen, potentially increasing its Lewis basicity and coordination affinity toward metal centers. This electronic enhancement has implications for the compound's potential applications in coordination chemistry and its reactivity in various chemical transformations.
| Electronic Parameter | Effect | Structural Consequence |
|---|---|---|
| Methoxy Resonance | Electron donation | Enhanced aromatic electron density |
| Ortho Positioning | Proximity effects | Localized electronic interactions |
| Conjugation Extension | Pi-electron delocalization | Modified electronic transitions |
| Nitrogen Basicity | Enhanced Lewis character | Increased coordination potential |
| Molecular Dipole | Directional electron distribution | Influence on intermolecular interactions |
Properties
IUPAC Name |
N-butan-2-yl-1-(2-methoxyphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-10(2)13-9-11-7-5-6-8-12(11)14-3/h5-10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIMEIHDWXWXAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N=CC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The compound can be synthesized through a condensation reaction between sec-butylamine and 2-methoxybenzaldehyde. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.
Solvent-Free Synthesis: An alternative method involves a solvent-free synthesis where the reactants are mixed and heated directly, often using microwave irradiation to accelerate the reaction.
Industrial Production Methods: Industrial production of N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The imine bond undergoes acid-catalyzed hydrolysis to regenerate the parent amine and aldehyde :
Conditions :
Reduction to Amines
The C=N bond is reduced to a C–N single bond using NaBH or catalytic hydrogenation :
Key Data :
-
NaBH in methanol at 0–25°C provides >85% yield for analogous imines .
-
Catalytic hydrogenation (H, Pd/C) achieves quantitative reduction but requires elevated pressure .
Nucleophilic Additions
The electrophilic imine carbon reacts with nucleophiles (e.g., Grignard reagents):
Scope :
-
Grignard reagents (R = Me, Et, Ph) add regioselectively to the imine carbon .
-
Reactions proceed in THF at −78°C to 25°C, with yields ranging 50–75% .
Cross-Coupling Reactions
While direct cross-coupling of this compound is not reported, related imines participate in Pd-catalyzed N-arylation (e.g., Buchwald-Hartwig coupling) :
Example :
Catalytic Systems :
Stability and Decomposition Pathways
-
Thermal Stability : Decomposes above 150°C via retro-aldol pathways, releasing sec-butylamine and 2-methoxybenzaldehyde .
-
Oxidative Stability : Susceptible to air oxidation, forming nitroxides or imine oxides under prolonged O exposure .
Mechanistic Insights
-
Imine Formation : Proceeds via nucleophilic attack of the amine on the carbonyl, followed by dehydration .
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Reduction : NaBH delivers hydride to the electrophilic imine carbon, forming a tetrahedral intermediate that collapses to the amine .
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Cross-Coupling : Oxidative addition of Pd(0) to the aryl halide, followed by transmetallation and reductive elimination .
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that Mannich bases exhibit promising anticancer activities. For instance, N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine has been investigated for its potential in cancer treatment due to its ability to induce apoptosis in cancer cells. Studies have shown that compounds with similar structures can inhibit cell proliferation and promote cell death in various cancer cell lines .
Antibacterial and Antifungal Effects
Mannich bases also demonstrate significant antibacterial and antifungal activities. The introduction of the methoxy group in this compound enhances its interaction with microbial membranes, leading to increased efficacy against resistant strains of bacteria and fungi .
Analgesic and Anti-inflammatory Activities
The compound has been noted for its analgesic and anti-inflammatory properties. It may modulate pain pathways and reduce inflammation by inhibiting specific enzyme activities related to pain perception and inflammatory responses .
Applications in Drug Design
Drug Delivery Enhancement
The aminomethylation process involved in synthesizing Mannich bases like this compound can improve drug delivery systems. By increasing the hydrophilicity of drugs, these compounds facilitate better solubility and absorption in biological systems .
Development of New Therapeutics
Innovative drug design strategies utilize Mannich bases as scaffolds for developing new therapeutic agents. The ability to modify the structure allows researchers to create compounds with enhanced potency and reduced side effects, which is crucial for developing effective treatments for complex diseases .
Case Study 1: Anticancer Activity
A study conducted on a series of Mannich bases demonstrated that modifications similar to those found in this compound led to significant cytotoxic effects against breast cancer cell lines. The results highlighted a structure-activity relationship where specific substitutions increased the anticancer potential .
Case Study 2: Antibacterial Efficacy
In another investigation, derivatives of this compound were tested against various bacterial strains. The findings revealed that certain analogs exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as novel antibacterial agents .
Mechanism of Action
The mechanism of action of N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine involves its interaction with molecular targets through its imine group. The compound can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Bulky substituents like tert-butyl (14d) lower solubility but increase thermal stability (mp 41–42°C) compared to smaller groups like methyl .
- Electronic Effects : Electron-donating groups (e.g., 4-methoxy in 14c) stabilize the imine bond, whereas electron-withdrawing groups (e.g., 4-nitro in ) enhance electrophilicity at the C=N bond, altering reactivity in nucleophilic additions .
- Spectral Trends : The C=N IR stretch (~1630 cm⁻¹) is consistent across imines, while NMR shifts vary with substituent electronegativity (e.g., δ 3.85 for OCH3 in ).
Biological Activity
N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a secondary butyl group and a methylene bridge connecting to a 2-methoxyphenyl moiety. Its structure can be represented as follows:
Molecular Characteristics
- Molecular Formula : CHN
- Molecular Weight : 189.27 g/mol
- LogP : 3.1 (indicating moderate lipophilicity)
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. For instance, Schiff bases derived from similar structures have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 3.125 μg/mL to 50 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | 3.125 - 50 | S. aureus, E. coli |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies indicate that related compounds exhibit IC values less than 20 μM against colon carcinoma cells, suggesting potential as an anticancer agent .
The biological activity of the compound may be attributed to several mechanisms:
- Inhibition of DNA Gyrase : Similar compounds have shown inhibitory effects on bacterial DNA gyrase, leading to bacterial cell death.
- Induction of Apoptosis : In cancer cells, the compound may induce apoptosis by modulating Bcl-2 family proteins, which are crucial for cell survival .
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest in the G1 phase, preventing cancer cells from proliferating .
Study 1: Antimicrobial Efficacy
A study focused on the synthesis and biological evaluation of Schiff bases derived from related amines demonstrated that certain derivatives exhibited potent antibacterial activity with MIC values comparable to standard antibiotics like ceftriaxone .
Study 2: Anticancer Potential
In vitro studies on colon carcinoma cell lines showed that derivatives with similar structural features had significant cytotoxic effects, with IC values indicating effectiveness in inhibiting cell proliferation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization methods for N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine?
- Methodology :
-
Synthesis : Use iridium-catalyzed asymmetric hydrogenation, similar to protocols for structurally related N-aryl imines . Optimize reaction conditions (e.g., solvent: dichloromethane; catalyst: Ir/monodentate phosphoramidite; H₂ pressure: 50 bar) to achieve >90% yield.
-
Characterization :
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1H/13C NMR : Assign shifts for the methoxyphenyl (δ 3.8–3.9 ppm for OCH₃) and sec-butyl groups (δ 0.8–1.5 ppm for CH₃ and CH₂) .
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HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
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HPLC : Use chiral columns (e.g., Chiralpak IA) to assess enantiomeric purity (>97% ee) .
Parameter Optimal Condition Reference Catalyst Ir/phosphoramidite Solvent Dichloromethane H₂ Pressure 50 bar
Q. How can spectroscopic techniques distinguish structural isomers of this compound?
- Methodology :
- NOESY NMR : Detect spatial proximity between the sec-butyl methyl group and methoxyphenyl protons to confirm imine geometry.
- IR Spectroscopy : Identify C=N stretch (~1640 cm⁻¹) and aromatic C-O (1250 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing to confirm stereochemistry (if single crystals are obtainable) .
Advanced Research Questions
Q. What CYP enzymes mediate the metabolism of this compound, and how do they influence toxicity?
- Methodology :
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Microsomal Incubations : Use rat hepatic microsomes induced with β-naphthoflavone (CYP1A), phenobarbital (CYP2B), or ethanol (CYP2E1) to identify dominant metabolic pathways .
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Metabolite Profiling :
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HPLC-MS : Quantify o-aminophenol (oxidative metabolite) and o-anisidine (reductive metabolite).
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Enzyme Inhibition : Co-incubate with CYP-specific inhibitors (e.g., α-naphthoflavone for CYP1A) to confirm enzyme roles .
CYP Inducer Major Metabolite Relative Activity (%) β-Naphthoflavone o-Anisidine 240% (vs. control) Ethanol o-Aminophenol 180% (vs. control)
Q. How can contradictory data on catalytic efficiency in asymmetric hydrogenation be resolved?
- Methodology :
- Ligand Screening : Test phosphoramidite ligands with varied steric bulk to modulate enantioselectivity .
- Kinetic Studies : Measure turnover frequency (TOF) under controlled H₂ pressure (10–100 bar) to identify rate-limiting steps.
- Computational Modeling : Use DFT calculations to correlate ligand structure with transition-state energy barriers .
Q. What experimental strategies address discrepancies in metabolic pathway contributions between species?
- Methodology :
- Cross-Species Microsomes : Compare rat (CYP1A/2B-driven) and rabbit (novel metabolite M1) hepatic systems to identify species-specific enzymes .
- Reconstituted CYP Systems : Purify CYP2E1 + NADPH:CYP reductase to isolate its role in oxidation vs. reduction .
Data Contradiction Analysis
Q. Why do studies report conflicting roles for CYP2E1 in this compound metabolism?
- Resolution Strategy :
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pH-Dependent Assays : Test metabolite formation at pH 4.5 (non-enzymatic) vs. pH 7.4 (enzymatic) to isolate CYP2E1 activity .
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Isotope Labeling : Use ¹⁸O₂ to track oxidative vs. reductive pathways in CYP2E1-enriched microsomes .
Condition o-Aminophenol Formation o-Anisidine Formation CYP2E1 + NADPH High Negligible pH 4.5 (no enzymes) Low (non-enzymatic) Moderate (non-enzymatic)
Toxicological Implications
Q. How can researchers assess the genotoxic potential of this compound?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
